2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole
CAS No.: 107430-29-5
Cat. No.: VC20748284
Molecular Formula: C9H6ClF3N2
Molecular Weight: 234.6 g/mol
* For research use only. Not for human or veterinary use.
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole - 107430-29-5](/images/no_structure.jpg)
Specification
CAS No. | 107430-29-5 |
---|---|
Molecular Formula | C9H6ClF3N2 |
Molecular Weight | 234.6 g/mol |
IUPAC Name | 2-(chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15) |
Standard InChI Key | BETJTXDRGZCHGD-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl |
Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl |
Introduction
Chemical Identity and Physical Properties
Basic Information
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is identified by the CAS Registry Number 107430-29-5. Its molecular formula is C9H6ClF3N2 with a molecular weight of 234.6 g/mol. The compound belongs to the benzimidazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and applications in pharmaceutical research.
Structural Characteristics
The compound consists of a benzimidazole core with two key substituents: a chloromethyl group at position 2 and a trifluoromethyl group at position 6. The benzimidazole nucleus is composed of a benzene ring fused with an imidazole ring, forming a bicyclic heteroaromatic system. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, enabling further functionalization of the molecule. Meanwhile, the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
Physical Properties
The compound typically appears as an off-white solid at room temperature. While specific solubility data isn't directly provided in the search results, compounds with similar structures tend to be soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform, with limited solubility in water. The trifluoromethyl group contributes to the compound's lipophilicity, which affects its solubility profile and membrane permeability.
Synthesis and Preparation Methods
Synthetic Routes
Biological Activities and Applications
Antimicrobial Properties
Research indicates that 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole exhibits promising antimicrobial properties, particularly against drug-resistant strains of bacteria. This activity is consistent with the broader class of benzimidazole derivatives, many of which are known for their effectiveness against various pathogens. The specific mechanisms of action and antimicrobial spectrum of this compound are areas of ongoing research.
Applications in Materials Science
The trifluoromethyl group in 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is known to enhance non-linear optical properties, making this compound a candidate for applications in photonic devices. Non-linear optical materials are valuable for various applications, including optical signal processing, frequency conversion, and optical switching.
Catalytic Applications
The unique structure of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole may facilitate catalytic processes in organic synthesis, particularly reactions involving electrophilic aromatic substitution or nucleophilic attacks on the chloromethyl group. This catalytic potential expands the compound's utility beyond pharmaceutical applications.
Structure-Activity Relationships
Role of the Benzimidazole Core
The benzimidazole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Research on related benzimidazole compounds has shown that derivatives with 2-amino-benzimidazole structures can offer significant improvements in potency compared to other heterocyclic systems . This suggests that the benzimidazole scaffold in 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole contributes substantially to its biological activities.
Significance of the Trifluoromethyl Group
The trifluoromethyl substituent at position 6 plays several crucial roles in the compound's properties:
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Enhanced Lipophilicity: The CF₃ group increases the compound's lipophilicity, potentially improving membrane permeability
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Metabolic Stability: Trifluoromethylated compounds often exhibit increased resistance to metabolic degradation
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Electronic Effects: The strong electron-withdrawing nature of the CF₃ group affects the electronic distribution within the molecule, potentially influencing binding interactions with biological targets
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Non-linear Optical Properties: The trifluoromethyl group contributes to the compound's potential applications in photonic materials
Importance of the Chloromethyl Group
Comparison with Related Compounds
Structural Analogs
The properties and activities of 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole can be better understood through comparison with related compounds. The table below summarizes key features of this compound alongside similar benzimidazole derivatives:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole | 107430-29-5 | C9H6ClF3N2 | 234.6 | Benzimidazole core with chloromethyl at position 2 and trifluoromethyl at position 6 |
2-(Chloromethyl)-6-fluoro-1H-benzo[D]imidazole | 156144-42-2 | C8H6ClFN2 | 184.6 | Benzimidazole core with chloromethyl at position 2 and fluoro at position 6 |
2-Chloromethyl-1-isopropyl-5-trifluoromethyl-1H-benzoimidazole | 942035-03-2 | C12H12ClF3N2 | 276.7 | Benzimidazole core with isopropyl at N1, chloromethyl at position 2, and trifluoromethyl at position 5 |
This comparison highlights the structural diversity within the benzimidazole family and the potential impact of different substituents on the compound's properties and activities.
Structure-Activity Considerations
Future Research Directions
Expanded Biological Testing
While the compound has shown promising antimicrobial and potential antiparasitic activities, further biological testing is warranted to fully characterize its spectrum of activity and mechanisms of action. Additionally, exploring other potential applications, such as antitumor or anti-inflammatory activities, could reveal new therapeutic possibilities for this compound and its derivatives.
Materials Science Applications
Further investigation into the non-linear optical properties conferred by the trifluoromethyl group could lead to the development of novel photonic materials based on 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole and related compounds. Such materials could find applications in advanced optical technologies and devices.
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